1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
3-benzyl-4-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-7-9-15(10-8-13)16-11-18-17(20)19(16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQQPRRDRCWTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol generally follows a two-step process:
Step 1: Formation of 4,5-diaryl-1H-imidazol-2-thiol intermediate
This intermediate is synthesized by the condensation of benzoin derivatives with thiourea. For example, benzoin or substituted benzoin (bearing 4-methylphenyl groups) is reacted with thiourea in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 150 °C). This step forms the imidazole ring with the thiol group at position 2.Step 2: Alkylation of the thiol group with benzyl bromide
The thiol intermediate is then reacted with benzyl bromide derivatives in absolute ethanol under reflux conditions. The reaction typically employs a base such as sodium bicarbonate to neutralize the reaction mixture. This step introduces the benzyl substituent at the 1-position via nucleophilic substitution of the thiol hydrogen by the benzyl group.
This two-step method is well-documented and yields the target this compound in moderate to good yields (71% to 85%) after purification by silica gel chromatography.
Detailed Reaction Conditions and Reagents
| Step | Reaction Description | Reagents & Solvents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Condensation of substituted benzoin with thiourea | Benzoin derivative, thiourea, DMF | 150 °C, several hours (e.g., 3-6 h) | Formation of 4,5-diaryl-1H-imidazol-2-thiol intermediate; high temperature needed to promote ring closure |
| 2 | Alkylation of thiol intermediate with benzyl bromide | Benzyl bromide, absolute ethanol, NaHCO3 (base) | Reflux, 3 hours | Neutralization with sodium bicarbonate after reaction; purification by silica gel chromatography |
Mechanistic Insights
- The first step involves nucleophilic attack of thiourea on the carbonyl groups of benzoin derivatives, followed by cyclization to form the imidazole ring bearing a thiol at the 2-position.
- In the second step, the thiol proton is substituted by benzyl bromide through nucleophilic substitution, yielding the benzylthio-imidazole derivative.
- The absence of the thiol proton peak in ^1H NMR after alkylation confirms successful substitution, while new signals corresponding to the benzyl methylene protons (SCH2) appear, supporting the structure.
Alternative Synthetic Routes and Variations
Use of Different Benzyl Bromide Derivatives:
Variations in the benzyl bromide substituent allow synthesis of a series of 2-(benzylthio)-4,5-diaryl-1H-imidazoles with different electronic and steric properties, which can be optimized for biological activity.Solvent and Base Variations:
Other solvents such as dichloromethane or tetrahydrofuran (THF) and bases like triethylamine or sodium hydride have been reported for similar imidazole-thiol alkylations, allowing optimization of reaction conditions for yield and purity.Industrial-Scale Considerations:
Some methods avoid strong acid gases and unstable intermediates by employing stable precursors such as 2-bromopropionaldehyde and acetamidine hydrochloride for related imidazole derivatives, achieving reasonable yields (~53%) suitable for scale-up.
Representative Data from Literature
Analytical Confirmation
Nuclear Magnetic Resonance (NMR):
^1H NMR and ^13C NMR are used to confirm the structure, particularly the disappearance of the thiol proton signal (~3.5 ppm) and the appearance of benzyl methylene protons (SCH2) signals. Coupling constants and chemical shifts are consistent with the proposed structures.High-Resolution Mass Spectrometry (HRMS):
Confirms molecular weight and elemental composition, validating successful synthesis.Melting Point Determination:
Provides initial purity assessment and characterization.
Summary of Preparation Method
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Condensation of 4-methylbenzoin with thiourea | 4-methylbenzoin, thiourea, DMF | 150 °C, several hours | 4,5-bis(4-methylphenyl)-1H-imidazol-2-thiol intermediate |
| 2 | Alkylation with benzyl bromide | Benzyl bromide, absolute ethanol, NaHCO3 | Reflux, 3 hours | This compound |
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids. This reactivity is consistent with imidazole-2-thiol derivatives.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Disulfide formation | |||
| , RT, ethanol | Bis(imidazolyl) disulfide | Mild conditions prevent over-oxidation. | |
| Sulfonic acid formation | |||
| , acidic aqueous | Imidazole-2-sulfonic acid derivative | Requires strong oxidizing conditions. | |
| Sulfoxide formation | |||
| , | |||
| , 0°C | Imidazole-2-sulfoxide | Controlled stoichiometry avoids sulfone byproducts. |
Substitution Reactions
The benzyl and 4-methylphenyl groups participate in nucleophilic or electrophilic substitutions.
Nucleophilic Substitution
The thiol group acts as a nucleophile in alkylation reactions :
-
Example : Reaction with benzyl bromide derivatives in ethanol under reflux yields thioether analogs.
Electrophilic Aromatic Substitution
The 4-methylphenyl group directs electrophiles to the para position. Limited data suggest potential for:
-
Nitration :
introduces nitro groups. -
Sulfonation :
under controlled heat.
Reduction Reactions
The thiol group can be reduced to a thioether or hydrogenolyzed under specific conditions:
| Target Site | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Thiol (-SH) | |||
| , | |||
| Imidazole-2-thioether | Partial reduction observed. | ||
| Benzyl group | |||
| , Pd/C, ethanol | 5-(4-methylphenyl)-1H-imidazole-2-thiol | Selective deprotection requires optimization. |
Cross-Coupling Reactions
The imidazole ring may engage in metal-catalyzed couplings, though direct evidence is sparse:
-
Suzuki coupling : Potential for aryl boronic acids to replace the methyl group on the phenyl ring (hypothetical, based on structural analogs).
-
Buchwald-Hartwig amination : Introduction of amine groups at the imidazole C4/C5 positions.
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol has been studied for its potential as a therapeutic agent. Its imidazole ring is a common motif in many pharmaceuticals, particularly in the development of antifungal and antimicrobial agents. Research indicates that compounds containing imidazole derivatives exhibit significant biological activity against various pathogens, making this compound a candidate for further exploration in drug development.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of imidazole derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The thiol group in this compound may contribute to its ability to scavenge free radicals, thus providing protective effects at the cellular level.
Coordination Chemistry
The compound's ability to form coordination complexes with metal ions has been investigated. Such complexes can exhibit enhanced catalytic properties and are useful in various industrial applications, including catalysis in organic reactions. The presence of sulfur and nitrogen atoms in the structure allows for the formation of stable complexes with transition metals, which can be utilized in catalysis or as sensors.
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an antitumor agent. Further research is necessary to elucidate the mechanisms behind its biological activity and to assess its efficacy in vivo.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antifungal and antimicrobial agents |
| Antioxidant Properties | Scavenging free radicals; protective cellular effects |
| Coordination Chemistry | Formation of metal complexes for catalysis |
| Biological Activity | Potential anticancer properties; inhibition of cell proliferation |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Antioxidant Activity Assessment
In a laboratory setting, the antioxidant capacity of the compound was assessed through DPPH radical scavenging assays. The findings demonstrated that this compound showed significant scavenging activity compared to standard antioxidants, indicating its potential utility in formulations aimed at reducing oxidative stress.
Mechanism of Action
The mechanism by which 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the imidazole ring can coordinate with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural analogs and their properties:
Electronic and Steric Effects
Stability and Reactivity
- Thiol Oxidation : The -SH group in the target compound is prone to oxidation, forming disulfide bridges. Analogs with alkylthio groups (e.g., ethylthio) exhibit greater oxidative stability .
- Halogenated Derivatives : Chlorine-substituted analogs may undergo nucleophilic aromatic substitution, enabling further functionalization .
Biological Activity
1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a synthetic compound that belongs to the imidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, alongside relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzyl group and a 4-methylphenyl group attached to the imidazole ring. This configuration is significant as it influences the compound's biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. For instance, compounds containing imidazole and benzimidazole motifs have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL | |
| Pseudomonas aeruginosa | Not active | |
| Enterococcus faecalis | 16 μg/mL |
The above table summarizes the antimicrobial efficacy of the compound against various bacterial strains. Notably, it exhibits moderate activity against Staphylococcus aureus and Enterococcus faecalis but lacks effectiveness against Pseudomonas aeruginosa.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Analogous compounds in the imidazole series have been identified as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation. Research indicates that modifications in the imidazole structure can enhance anticancer activity.
Case Study: Farnesyltransferase Inhibition
In a study evaluating various imidazole derivatives, this compound was found to inhibit farnesyltransferase effectively, demonstrating significant potential as an anti-cancer agent. The most promising analogs exhibited IC50 values in the low micromolar range, indicating potent enzymatic inhibition.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of both thiol and aromatic substituents plays a crucial role in its interaction with biological targets.
Key Observations:
- Thiol Group: The thiol moiety enhances reactivity and may facilitate interactions with target enzymes.
- Aromatic Substituents: The benzyl and methyl groups influence lipophilicity and electronic properties, affecting the compound's ability to penetrate cellular membranes.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its chemical structure.
Pharmacokinetic Considerations:
- Absorption: The lipophilic nature may enhance gastrointestinal absorption.
- Metabolism: Potential metabolic pathways include oxidation and conjugation reactions.
- Excretion: Renal excretion is likely due to the polar nature of the thiol group.
Q & A
Basic: What are the common synthetic routes for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol?
The synthesis typically involves nucleophilic substitution reactions. A validated method includes reacting 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate, followed by recrystallization from ethanol to isolate the product . Alternative routes may use reflux conditions with ammonium acetate and glacial acetic acid, similar to methods for related imidazole derivatives . Key considerations include solvent polarity (e.g., ethanol or methanol), stoichiometric ratios, and purification via chromatography or recrystallization.
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural validation?
Conflicting data often arise from impurities or dynamic molecular behavior. Cross-validation using multiple techniques is critical:
- 1H/13C NMR : Confirm aromatic proton environments and substituent positions. For example, the benzyl group’s methylene protons appear as singlets (~δ 4.5–5.0 ppm) .
- IR Spectroscopy : The thiol (-SH) stretch (2500–2600 cm⁻¹) should be absent if the sulfur is engaged in thione tautomerism or covalent bonding .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N/S percentages (>0.3%) indicate incomplete purification .
Use software like SHELXL for crystallographic validation if single crystals are obtainable .
Advanced: What computational methods predict the binding affinity of this compound to biological targets?
Molecular docking studies (e.g., AutoDock Vina or Glide) can model interactions with enzymes like cyclooxygenase (COX1/2), leveraging the compound’s thiol and aryl motifs. For instance, docking poses similar to COX inhibitors show π-π stacking with phenyl rings and hydrogen bonding via the thiol group . Molecular dynamics simulations (AMBER or GROMACS) further assess stability in binding pockets. Always cross-validate with experimental assays (e.g., IC50 measurements) .
Basic: What analytical techniques confirm the purity and structure of this compound?
- Melting Point Analysis : Sharp melting points (±2°C) indicate high purity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 323.12 for C18H16N2S).
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-S bond ~1.68 Å) using SHELXL .
- HPLC : Purity >98% is achievable with reverse-phase C18 columns and methanol/water gradients .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Temperature : Reactions in refluxing ethanol (78°C) improve kinetics but may require inert atmospheres to prevent oxidation of the thiol group .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but complicate purification. Ethanol balances reactivity and ease of isolation .
Statistical tools like Design of Experiments (DoE) can model variable interactions .
Advanced: How are hydrogen-bonding patterns analyzed in the crystal structure?
Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···S or N-H···O bonds). For example, the thiol group’s sulfur may act as a hydrogen-bond acceptor, forming motifs like R₂²(8) or C(4) chains . ORTEP-III visualizes anisotropic displacement parameters, while WinGX calculates geometric parameters (torsion angles, planarity) .
Basic: What are the challenges in achieving regioselectivity during imidazole-ring functionalization?
Regioselectivity is influenced by electronic and steric factors. For example:
- Electrophilic Substitution : The 5-position is activated by the electron-donating 4-methylphenyl group, favoring substitution there .
- Steric Hindrance : Bulky benzyl groups at N1 limit reactivity at adjacent positions. Use directing groups (e.g., boronic esters) to control functionalization sites .
Advanced: How is the crystal structure validated against potential twinning or disorder?
- Twinning Detection : SHELXL’s TWIN command refines data with BASF parameters. A BASF >0.25 indicates significant twinning .
- Disorder Modeling : PART instructions in SHELXL split occupancy for disordered atoms (e.g., solvent molecules). R-factor convergence below 5% validates the model .
- PLATON’s ADDSYM : Checks for missed symmetry operations or space-group errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
